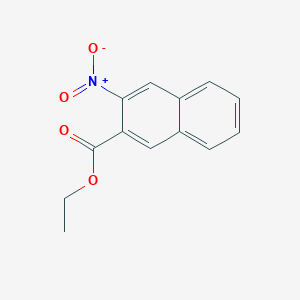

Ethyl 3-nitronaphthalene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ETHYL 3-NITRO-2-NAPHTHOATE is an organic compound with the molecular formula C13H11NO4 and a molar mass of 245.23 g/mol It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a nitro group attached to the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-NITRO-2-NAPHTHOATE typically involves the nitration of 2-naphthoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the naphthalene ring. The resulting 3-nitro-2-naphthoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ETHYL 3-NITRO-2-NAPHTHOATE.

Industrial Production Methods

Industrial production of ETHYL 3-NITRO-2-NAPHTHOATE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

ETHYL 3-NITRO-2-NAPHTHOATE undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3-Amino-2-naphthoate.

Substitution: Various substituted naphthalene derivatives.

Hydrolysis: 3-Nitro-2-naphthoic acid and ethanol.

Aplicaciones Científicas De Investigación

ETHYL 3-NITRO-2-NAPHTHOATE has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of ETHYL 3-NITRO-2-NAPHTHOATE depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets in biological systems. The exact molecular targets and pathways involved are subject to ongoing research .

Comparación Con Compuestos Similares

ETHYL 3-NITRO-2-NAPHTHOATE can be compared with other nitro-naphthalene derivatives:

3-Nitro-2-naphthoic acid: Similar structure but lacks the ethyl ester group, making it less lipophilic.

2-Nitronaphthalene: Lacks the carboxylate group, resulting in different reactivity and applications.

3-Amino-2-naphthoate: The reduced form of ETHYL 3-NITRO-2-NAPHTHOATE, with an amino group instead of a nitro group, leading to different chemical and biological properties

Actividad Biológica

Ethyl 3-nitronaphthalene-2-carboxylate is an organic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₉N₁O₄ and a molecular weight of approximately 245.23 g/mol. The compound features a naphthalene ring with a nitro group at the 3-position and an ethyl ester at the 2-position of the carboxylic acid. This unique substitution pattern is crucial for its biological activity, influencing its interactions with biological molecules.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:

- Staphylococcus aureus : Some derivatives of similar compounds have demonstrated Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ampicillin .

- Mycobacterium tuberculosis : Preliminary studies suggest potential activity against this pathogen, although further research is needed to confirm efficacy .

2. Anticancer Potential

The compound's anticancer properties are currently under investigation. The presence of the nitro group may facilitate interactions with cellular targets involved in cancer progression. Studies are ongoing to elucidate specific mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro and carboxylate groups allow for:

- Metabolic Transformations : The compound may undergo biotransformation leading to active metabolites that exert specific pharmacological effects.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, suggesting a possible pathway for this compound .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate | Hydroxyl group at the 4-position | Enhanced reactivity due to hydroxyl group |

| Ethyl 3-hydroxy-2-nitronaphthalene-1-carboxylate | Hydroxyl group at the 4-position | Different position of hydroxyl group |

| 3-Nitro-2-naphthoic acid | Lacks ethyl ester group | More polar due to carboxylic acid |

| Ethyl 3-(3-nitrophenyl)acrylate | Different functional groups | Different reactivity profile due to acrylate moiety |

This table illustrates how the unique substitution pattern of this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antimicrobial Screening : In vitro tests revealed that certain derivatives exhibit potent antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

- Cytotoxicity Assessments : Preliminary cytotoxicity evaluations indicate that this compound may selectively target cancer cells while sparing normal cells, which is critical for minimizing side effects in cancer therapies .

Propiedades

Número CAS |

77802-23-4 |

|---|---|

Fórmula molecular |

C13H11NO4 |

Peso molecular |

245.23 g/mol |

Nombre IUPAC |

ethyl 3-nitronaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)17/h3-8H,2H2,1H3 |

Clave InChI |

IBWVNHFLMNMWNK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC2=CC=CC=C2C=C1[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.